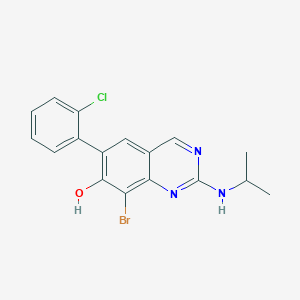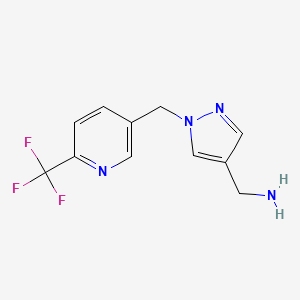
(1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine is a synthetic organic molecule characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the introduction of a trifluoromethyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Methylation: The pyridine intermediate is then subjected to a methylation reaction using methyl iodide and a strong base like sodium hydride to form the (6-(Trifluoromethyl)pyridin-3-yl)methyl intermediate.
Pyrazole Formation: The next step involves the formation of the pyrazole ring. This can be done by reacting the methylated pyridine intermediate with hydrazine and an appropriate aldehyde or ketone under acidic conditions.
Final Coupling: The final step is the coupling of the pyrazole intermediate with methanamine. This can be achieved through a reductive amination reaction using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of new functional groups on the pyridine ring.
科学的研究の応用
Chemistry
In chemistry, (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of trifluoromethylated pyridine derivatives with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for investigating protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用機序
The mechanism of action of (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
(1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-3-yl)methanamine: Similar structure but with a different position of the pyrazole ring.
(1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-imidazol-4-yl)methanamine: Contains an imidazole ring instead of a pyrazole ring.
(1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-triazol-4-yl)methanamine: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the pyrazole ring provides a versatile scaffold for further functionalization. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H11F3N4 |
|---|---|
分子量 |
256.23 g/mol |
IUPAC名 |
[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C11H11F3N4/c12-11(13,14)10-2-1-8(4-16-10)6-18-7-9(3-15)5-17-18/h1-2,4-5,7H,3,6,15H2 |
InChIキー |
OCPGJZPDCVJDAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1CN2C=C(C=N2)CN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


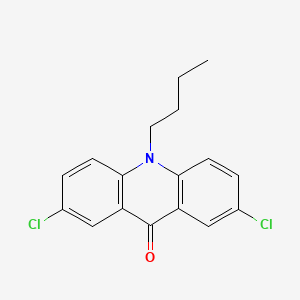
![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)

![Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate](/img/structure/B12924512.png)
![Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B12924523.png)
![1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12924524.png)
![3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924531.png)
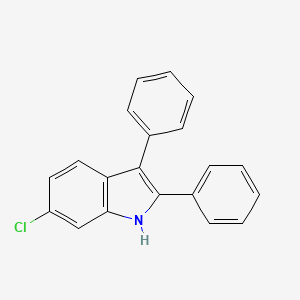
![(3aR,6Z,10E,14Z,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B12924540.png)
![3-(2-Bromoethyl)-2,8-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924547.png)

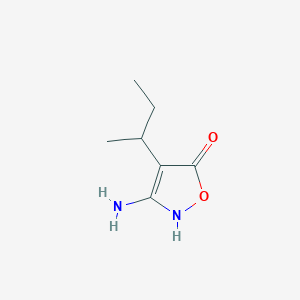
![2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924568.png)
